molecular formula C17H18N2O2 B4172845 N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide

N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4172845
M. Wt: 282.34 g/mol
InChI Key: DBGFKQFRAPDZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide, also known as NEKOB, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C19H20N2O2 and a molecular weight of 308.38 g/mol. NEKOB has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide is a selective inhibitor of protein kinases, particularly cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). CDK2 is involved in cell cycle regulation and has been shown to be overexpressed in various types of cancer cells. GSK-3β is involved in various signaling pathways and has been implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide inhibits the activity of these protein kinases by binding to their active sites and preventing the phosphorylation of their substrates.
Biochemical and Physiological Effects:
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide induces apoptosis and cell cycle arrest by inhibiting CDK2 activity. In neurodegenerative disorders, N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide inhibits the aggregation of amyloid-beta and alpha-synuclein proteins by inhibiting GSK-3β activity. In addition, N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide has several advantages as a tool for scientific research. It is a selective inhibitor of protein kinases, which allows for the specific inhibition of CDK2 and GSK-3β activity. It is also a small molecule that can easily penetrate cell membranes and blood-brain barriers, making it suitable for in vitro and in vivo experiments. However, N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide has some limitations as well. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for the research on N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide. One direction is to study its potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with other protein kinases and signaling pathways. Furthermore, the development of more potent and selective N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide analogs may lead to the discovery of new therapeutic targets and drugs. Finally, the use of N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide as a tool in neuroscience research may provide new insights into the mechanisms of synaptic plasticity and learning and memory.

Scientific Research Applications

N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. In addition, N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide has been used as a tool in neuroscience research to study the role of protein kinases in synaptic plasticity and learning and memory.

properties

IUPAC Name

N-[2-(4-ethylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-13-8-10-15(11-9-13)19-16(20)12-18-17(21)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFKQFRAPDZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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